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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action for HPG1860, a novel

farnesoid X receptor (FXR) agonist, in the context of other therapeutic alternatives for non-

alcoholic steatohepatitis (NASH). While independent validation of HPG1860's specific

performance is pending, this document summarizes the manufacturer-disclosed data and

contrasts it with independently verified data for established and emerging therapies.

Overview of HPG1860's Proposed Mechanism of
Action
HPG1860 is a non-bile acid, potent, and selective full agonist of the farnesoid X receptor

(FXR).[1][2] FXR is a nuclear receptor highly expressed in the liver and intestines, playing a

crucial role in regulating bile acid, lipid, and glucose homeostasis, as well as modulating

inflammatory and fibrotic pathways.[1][3] The proposed mechanism of HPG1860 involves the

activation of FXR, leading to the downstream regulation of target genes that are critical in the

pathophysiology of NASH.[3] Preclinical and early-phase clinical studies by the developer,

Hepagene Therapeutics, have shown target engagement through the reduction of 7α-hydroxy-

4-cholesten-3-one (C4), a biomarker of bile acid synthesis, and the activation of Fibroblast

Growth Factor 19 (FGF19).[2]
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The therapeutic landscape for NASH includes other FXR agonists and agents with different

mechanisms of action, such as glucagon-like peptide-1 receptor agonists (GLP-1RAs) and

sodium-glucose cotransporter-2 inhibitors (SGLT-2is). This section compares the available data

for HPG1860 with these alternatives.

FXR Agonist Class Comparison: HPG1860 vs.
Obeticholic Acid (OCA)
Obeticholic acid is the most extensively studied FXR agonist for NASH.[4] As a bile-acid

analog, its mechanism is similar to HPG1860. However, differences in their molecular structure

may lead to varied efficacy and safety profiles.

Table 1: Comparison of HPG1860 and Obeticholic Acid Efficacy and Safety Data

Parameter
HPG1860 (Phase IIa RISE
Study)

Obeticholic Acid (Phase 3
REGENERATE Study)

Primary Efficacy Endpoint Safety and tolerability.[5]

≥1 stage improvement in

fibrosis with no worsening of

NASH OR NASH resolution

with no worsening of fibrosis.

[6]

Fibrosis Improvement Data not yet available.

22.4% of patients on 25 mg

OCA achieved ≥1 stage

fibrosis improvement vs. 9.6%

on placebo.[7]

NASH Resolution Data not yet available.
Not statistically significant vs.

placebo.[7]

Liver Fat Content (LFC)

Reduction

-38.64% with 8 mg dose vs.

+0.68% with placebo at 12

weeks.[5]

Data not reported in the same

format.

Key Adverse Events

Pruritus: 27.3% in 8 mg cohort.

No significant change in LDL-

C.[5]

Pruritus: 51% in 25 mg cohort.

[8]
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Cross-Mechanism Comparison: HPG1860 vs. GLP-1RA
(Semaglutide) and SGLT-2i (Dapagliflozin)
Semaglutide and Dapagliflozin represent alternative therapeutic strategies for NASH, targeting

metabolic pathways that are also implicated in the disease's progression.

Table 2: Efficacy and Safety Data for HPG1860, Semaglutide, and Dapagliflozin

| Parameter | HPG1860 (Phase IIa RISE Study) | Semaglutide (Phase 3 ESSENCE Trial) |

Dapagliflozin (DEAN Trial) | |---|---|---| | Primary Efficacy Endpoint | Safety and tolerability.[5] |

NASH resolution without worsening of fibrosis OR Fibrosis improvement without worsening of

NASH.[9] | MASH improvement without worsening of fibrosis.[10] | | NASH/MASH Resolution |

Data not yet available. | 62.9% with semaglutide vs. 34.3% with placebo.[11] | 23% with

dapagliflozin vs. 8% with placebo.[12] | | Fibrosis Improvement | Data not yet available. | 36.8%

with semaglutide vs. 22.4% with placebo.[11] | 45% with dapagliflozin vs. 20% with placebo.

[12] | | Liver Fat Content (LFC) Reduction | -38.64% with 8 mg dose vs. +0.68% with placebo at

12 weeks.[5] | Data not reported in the same format. | Data not reported in the same format. | |

Key Adverse Events | Pruritus: 27.3% in 8 mg cohort.[5] | Higher rate of gastrointestinal

adverse effects.[11] | Generally well-tolerated.[10] |

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the clinical trial designs, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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